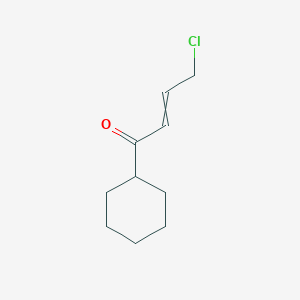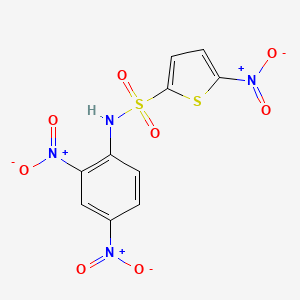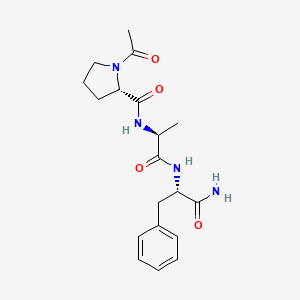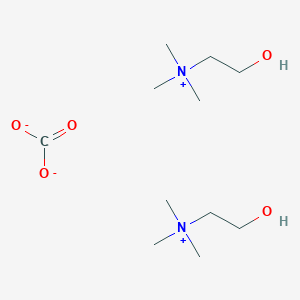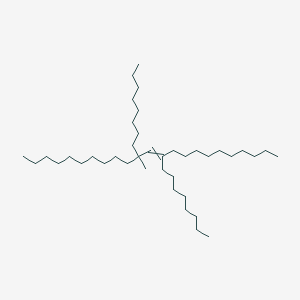
13-Methyl-11,13-dioctyltricos-11-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyl-11,13-dioctyltricos-11-ene is a complex organic compound characterized by its long carbon chain and multiple functional groups. This compound is part of a class of chemicals known as alkenes, which contain at least one carbon-carbon double bond. The presence of the double bond in this compound makes it reactive and suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-11,13-dioctyltricos-11-ene typically involves the use of alkenes and other organic reagents. One common method is the ene reaction, where an alkene with an allylic hydrogen reacts with a compound containing a multiple bond (enophile) to form a new sigma bond with migration of the ene double bond and a 1,5 hydrogen shift . This reaction often requires high temperatures and can be catalyzed by Lewis acids to improve yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
13-Methyl-11,13-dioctyltricos-11-ene can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkenes
科学的研究の応用
13-Methyl-11,13-dioctyltricos-11-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 13-Methyl-11,13-dioctyltricos-11-ene involves its reactivity due to the presence of the double bond. This compound can participate in pericyclic reactions, such as the ene reaction, where the double bond undergoes a concerted shift to form new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
13-Methyl-11,13-dioctyltricosane: A similar compound without the double bond, making it less reactive.
13-Methyloxacyclotetradecane-2,11-dione: Another related compound with different functional groups and reactivity.
Uniqueness
13-Methyl-11,13-dioctyltricos-11-ene is unique due to its specific structure, which includes a double bond and long alkyl chains. This combination of features makes it highly versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
61214-73-1 |
|---|---|
分子式 |
C40H80 |
分子量 |
561.1 g/mol |
IUPAC名 |
13-methyl-11,13-dioctyltricos-11-ene |
InChI |
InChI=1S/C40H80/c1-6-10-14-18-22-24-27-31-35-39(34-30-26-20-16-12-8-3)38-40(5,36-32-28-21-17-13-9-4)37-33-29-25-23-19-15-11-7-2/h38H,6-37H2,1-5H3 |
InChIキー |
ZRXQNHZUDXMRES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=CC(C)(CCCCCCCC)CCCCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


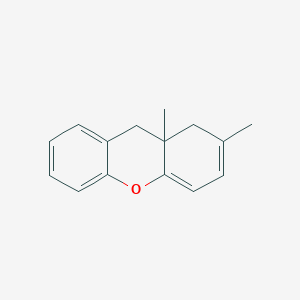
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
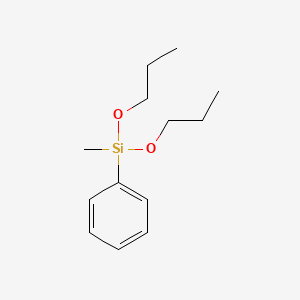
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
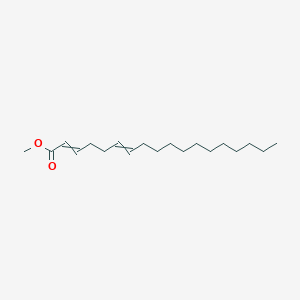
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)

